- Safe and practical ex-situ chlorination of electronically diverse π-systems, Tetrahedron Letters, 2023, 124,
Cas no 931-59-9 (Phenylsulfenyl Chloride)
Phenylsulfenyl Chloride structure
Product Name:Phenylsulfenyl Chloride
CAS-nummer:931-59-9
MF:C6H5ClS
MW:144.621899366379
CID:804005
PubChem ID:11008040
Update Time:2025-11-06
Phenylsulfenyl Chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- Inchi: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- InChI-sleutel: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- LACHT: ClSC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 143.98000
- Monoisotopische massa: 143.9800490g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 1
- Complexiteit: 59.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.8
- Topologisch pooloppervlak: 25.3Ų
Experimentele eigenschappen
- Kleur/vorm: 暗红色吸湿性油状液体
- Dichtheid: 1.25
- Smeltpunt: 44 °C
- Kookpunt: 262 ºC
- Vlampunt: 110 ºC
- PSA: 25.30000
- LogboekP: 2.93250
Phenylsulfenyl Chloride Douanegegevens
- HS-CODE:2930909090
- Douanegegevens:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
| TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 | ||
| TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
| TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
| TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P296045-500mg |
Phenylsulfenyl Chloride |
931-59-9 | 500mg |
$1384.00 | 2023-05-17 | ||
| Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
| Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
| Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
| Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 |
Phenylsulfenyl Chloride Productiemethode
Productiemethode 1
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products, Chemistry - A European Journal, 2021, 27(48), 12410-12421
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
Referentie
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II), Journal of Organic Chemistry, 2008, 73(24), 9627-9632
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Chlorine
Referentie
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, Canadian Journal of Chemistry, 1980, 58(22), 2329-39
Productiemethode 5
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293
Productiemethode 8
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
Referentie
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators, Journal of the American Chemical Society, 2017, 139(40), 14077-14089
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ; 3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- Preparation and characterization of o- or p-phenylthio substituted phenol compounds, Qingdao Keji Daxue Xuebao, 2010, 31(3), 231-233
Productiemethode 11
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride
Referentie
- Benzenesulfenyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
Referentie
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures, 1998, , ,
Productiemethode 14
Reactievoorwaarden
Referentie
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates, Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
Referentie
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referentie
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referentie
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles, Organic Letters, 2019, 21(5), 1484-1487
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Chlorine
Referentie
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
Referentie
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles, Organic Letters, 2011, 13(5), 1210-1213
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride Gerelateerde literatuur
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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